(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride
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Overview
Description
(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride is an organic compound that features a cyclobutyl group, a prop-2-yn-1-yl group, and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride can be achieved through several synthetic routes. One common method involves the alkylation of methylamine with a cyclobutylprop-2-yn-1-yl halide under basic conditions. The reaction is typically carried out in an organic solvent such as toluene, with a base like sodium hydroxide to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase-transfer catalysis can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases.
Chemical Reactions Analysis
Types of Reactions
(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride is unique due to its specific structural features, which include a cyclobutyl group and a prop-2-yn-1-yl group. These structural elements confer distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
1-cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-3-8(9-2)7-5-4-6-7;/h1,7-9H,4-6H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWQFNDUBOWMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C#C)C1CCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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